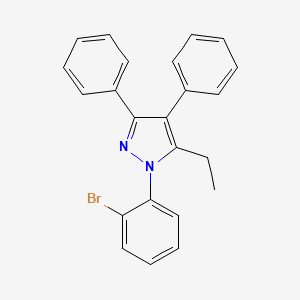

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives were confirmed using various spectroscopic methods. Single crystal X-ray diffraction studies were employed to confirm the 3D molecular structure of the synthesized compounds . The crystal structure of one compound was stabilized by intermolecular hydrogen bonds of the type C-H···O and π···π stacking interactions . Another compound crystallized in the monoclinic system with space group P21/c and was stabilized by intermolecular interactions of type C-H···O and C-H···π .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are characterized by the formation of intermolecular bonds and the annulation process. The Knoevenagel condensation and subsequent cyclocondensation reactions are key steps in the formation of the pyrazole ring . The one-pot condensation reaction is another example of a chemical reaction leading to the formation of a pyrazole derivative . These reactions are crucial for the introduction of various substituents into the pyrazole ring, which can significantly alter the chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives were analyzed using various techniques. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis were used to characterize the compounds . Photophysical studies were conducted to investigate the emission spectrum and solvatochromic behavior of the compounds in different solvents, revealing variations in extinction coefficients and quantum yields . Theoretical calculations, including density functional theory (DFT), were performed to predict the electronic structure-property relationships and to compare with experimental data . These studies provide insights into the stability, reactivity, and potential applications of the synthesized pyrazole derivatives.

Aplicaciones Científicas De Investigación

-

Scientific Field: Chemical Synthesis

- Application : ®- (+)-1- (2-Bromophenyl)ethanol is a chemical compound used in scientific research .

- Method of Application : This compound is typically used in laboratory settings. The specific methods of application can vary depending on the experiment or research being conducted .

- Results or Outcomes : The outcomes can also vary widely depending on the specific research or experiment. In general, this compound is an important dyestuff intermediate .

-

Scientific Field: Medicinal Chemistry

- Application : Synthesis of N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .

- Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results or Outcomes : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

-

Scientific Field: Chemical Synthesis

- Application : 2-Bromophenol is used in the preparation of anti-benzofurobenzofuran diimides .

- Method of Application : The specific methods of application can vary depending on the experiment or research being conducted .

- Results or Outcomes : The outcomes can also vary widely depending on the specific research or experiment .

-

Scientific Field: Environmental Science

- Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .

- Method of Application : The specific methods of application can vary depending on the experiment or research being conducted .

- Results or Outcomes : Bromophenols are present in human blood and breast milk, raising questions about restricting the use of brominated flame retardants in the future .

-

Scientific Field: Chemical Synthesis

- Application : 2-Bromophenylboronic acid is used in scientific research .

- Method of Application : This compound is typically used in laboratory settings. The specific methods of application can vary depending on the experiment or research being conducted .

- Results or Outcomes : The outcomes can also vary widely depending on the specific research or experiment .

-

Scientific Field: Organic Chemistry

- Application : Direct radical functionalization methods to access substituted adamantanes and diamondoids .

- Method of Application : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

- Results or Outcomes : This method provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

-

Scientific Field: Material Science

- Application : (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene with aggregation induced emission (AIE) was prepared .

- Method of Application : 1,2-Distearoyl-sn-glycero-3-phospho-ethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-PEG-2000) coated nanoparticles (NPs) have a strong ability to generate singlet oxygen using singlet oxygen .

- Results or Outcomes : This method provides a new way to prepare materials with aggregation induced emission .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPNQTWCPYBSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608910 | |

| Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |

CAS RN |

300658-42-8 | |

| Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

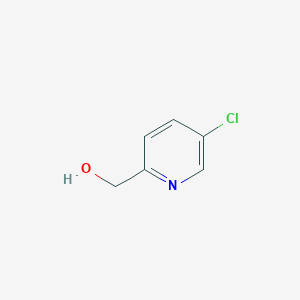

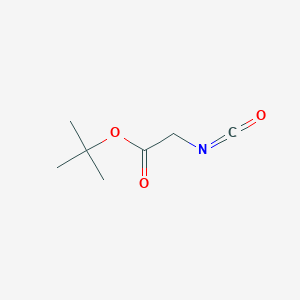

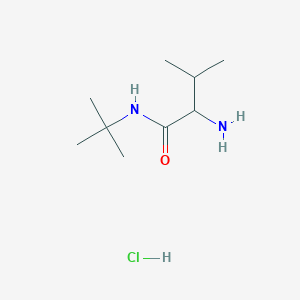

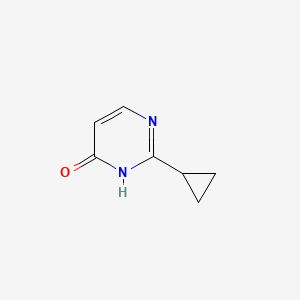

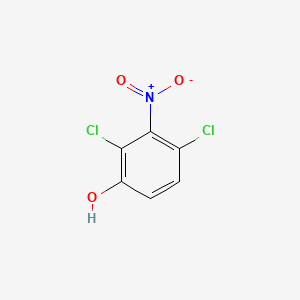

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)